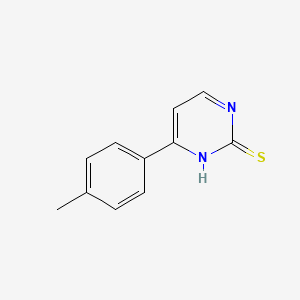

4-(4-Methylphenyl)-2-pyrimidinethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXJKQAUCSXMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363413 | |

| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477859-71-5 | |

| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(4-methylphenyl)-2-pyrimidinethiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methylphenyl)-2-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines a robust and reproducible two-step synthetic protocol, commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a base-catalyzed cyclocondensation with thiourea. We delve into the mechanistic underpinnings of these transformations, offering insights into the selection of reagents and reaction conditions. Furthermore, this guide establishes a rigorous analytical workflow for structural confirmation and purity assessment, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All experimental procedures are detailed to facilitate replication, and characterization data is presented with clear interpretations, establishing a benchmark for future research involving this class of compounds.

Introduction and Scientific Context

Pyrimidine-2-thiols are a privileged class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The sulfur atom at the C2 position, combined with the versatile substitution pattern possible on the pyrimidine ring, allows for fine-tuning of the molecule's steric and electronic properties, making it a valuable scaffold in drug discovery programs.[2]

The target molecule, this compound, incorporates a p-tolyl group at the C4 position. This specific structural motif is of interest for exploring structure-activity relationships (SAR) in various biological targets. The synthesis of such compounds is typically achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with a suitable binucleophile, such as thiourea. This approach, a variation of the renowned Biginelli reaction, offers a straightforward and efficient route to highly functionalized pyrimidine systems.[3][4]

This guide serves as a practical resource for researchers, providing a detailed, field-proven methodology for the synthesis of this compound and its thorough characterization, ensuring both high purity and unambiguous structural verification.

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently executed via a two-step sequence. The logic behind this approach is to first construct an appropriate α,β-unsaturated carbonyl precursor, which then undergoes a cyclocondensation reaction to form the target heterocycle.

Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The initial step involves the base-catalyzed condensation of 4-methylacetophenone with benzaldehyde. This reaction, known as the Claisen-Schmidt condensation, is a reliable method for forming chalcones.[1]

-

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of 4-methylacetophenone by a base (e.g., hydroxide), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The use of a strong base like KOH or NaOH in an alcoholic solvent is standard practice to promote both the condensation and subsequent dehydration.[5]

Step 2: Cyclocondensation with Thiourea to form this compound

The purified chalcone is then reacted with thiourea in the presence of a base to yield the final pyrimidinethiol product.

-

Mechanism Insight: This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. The thiourea, acting as a nucleophile, attacks the β-carbon of the chalcone's α,β-unsaturated system. Following proton transfers, the terminal amino group of the thiourea intermediate performs a nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrimidinethiol ring. Ethanolic potassium hydroxide is an effective catalyst, as it facilitates the necessary proton transfers and promotes the cyclization and dehydration steps.[2][5]

Experimental Protocols

Materials and Reagents

-

4-Methylacetophenone (≥98%)

-

Benzaldehyde (≥99%)

-

Thiourea (≥99%)

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Silica Gel (for column chromatography)

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Step-by-Step Synthesis of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 4-methylacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 30 mL of ethanol, add an aqueous solution of potassium hydroxide (15 mL, 10% w/v) dropwise.

-

Maintain the stirring at room temperature for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

-

Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 2-3. A yellow solid will precipitate.

-

Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.

-

Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of the chalcone intermediate.

Step-by-Step Synthesis of this compound

-

In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 mL of absolute ethanol.

-

Add a solution of potassium hydroxide (0.02 mol in 5 mL of ethanol) to the mixture.

-

Heat the reaction mixture to reflux for 10-12 hours.[2] Monitor the reaction's completion using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

-

Acidify the solution with dilute acetic acid or hydrochloric acid. A solid precipitate will form.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from an ethanol/DMF (8:2) mixture to yield the pure this compound.[2]

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity.

Characterization Workflow Diagram

Caption: Systematic workflow for analytical characterization.

Spectroscopic Data and Interpretation

The following table summarizes the expected characterization data for this compound based on literature for analogous compounds.[6]

| Technique | Expected Observations | Interpretation |

| Melting Point | Sharp melting point range | Indicates high purity of the synthesized compound. |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2550-2600 (S-H stretch, often weak), ~1665 (C=N stretch), ~1590 (C=C stretch), ~700 (C-S stretch) | Confirms the presence of key functional groups: the pyrimidine ring (C=N, C=C), the thiol group (S-H, C-S), and the associated N-H bond from the tautomeric thione form.[6] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, SH/NH), ~7.2-8.0 (m, 9H, Ar-H), ~7.1 (s, 1H, pyrimidine C5-H), ~2.4 (s, 3H, CH₃) | Provides definitive structural evidence. The singlet for the methyl group, the complex multiplet for the aromatic protons, the singlet for the pyrimidine proton, and the downfield signal for the exchangeable SH/NH proton are all characteristic.[6] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~163 (C4), ~160 (C6), ~105 (C5), ~125-145 (Aromatic Carbons), ~21 (CH₃) | Maps the carbon skeleton of the molecule. The downfield signal around 182 ppm is characteristic of the thione carbon (C2). The signals for the aromatic and pyrimidine carbons, along with the methyl carbon, confirm the complete structure. |

| Mass Spec. (ESI-MS) | m/z value corresponding to [M+H]⁺ | Confirms the molecular weight of the compound, providing the molecular formula. For C₁₇H₁₄N₂S, the expected m/z would be around 279.09. |

Note: The thiol (S-H) and thione (N-H, C=S) forms of 2-pyrimidinethiol can exist in tautomeric equilibrium. Spectroscopic data will reflect the predominant tautomer in the given state (solid or solution).

Applications and Future Directions

This compound and its derivatives are promising candidates for further investigation in several areas:

-

Drug Development: The scaffold can be elaborated to develop novel inhibitors for various enzymes or receptors, leveraging its proven pharmacophoric features.

-

Antimicrobial Agents: The presence of the pyrimidine and thiol moieties suggests potential for development as antibacterial or antifungal agents.[7]

-

Materials Science: These compounds can be explored as ligands for metal complexes, potentially leading to new materials with interesting catalytic or photophysical properties.

This guide provides a solid and reliable foundation for the synthesis and verification of this valuable chemical entity, enabling researchers to confidently proceed with its application in diverse scientific disciplines.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methylphenyl)-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(4-methylphenyl)-2-pyrimidinethiol (CAS No: 477859-71-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural characteristics, including the critical thiol-thione tautomerism, provides detailed protocols for its synthesis and characterization, and discusses its potential applications. The synthesis via chalcone condensation, detailed spectroscopic analysis, and key physicochemical parameters are presented to serve as an essential resource for researchers engaged in drug discovery and the development of novel chemical entities.

Introduction

Heterocyclic compounds containing the pyrimidine scaffold are fundamental to nucleic acids and are prevalent in a vast array of pharmacologically active molecules. The introduction of a thiol group at the 2-position of the pyrimidine ring creates a versatile chemical entity, this compound, which serves as a valuable building block in organic synthesis. Its unique electronic and structural features make it a key intermediate in the development of targeted therapeutics, including anti-cancer agents and specialized agricultural chemicals.[1] This guide offers a detailed exploration of its core properties, grounded in established experimental data and theoretical principles, to empower researchers in leveraging this compound for advanced applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(p-tolyl)pyrimidine-2-thiol, is a yellow crystalline powder.[1] Its fundamental identifiers and key physical properties are summarized in the table below. The notable melting point range suggests decomposition may occur at higher temperatures.[2] It is advisable to store the compound under refrigerated conditions (0-8°C) to ensure long-term stability.[1]

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-methylphenyl)pyrimidine-2-thiol | N/A |

| CAS Number | 477859-71-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 237-244 °C | [1] |

| Alternative M.P. | 290 °C (decomposes) | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

Chemical Structure and Reactivity

Thiol-Thione Tautomerism

A critical aspect of the chemistry of 2-pyrimidinethiols is their existence in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic pyrimidinethione form. This equilibrium is highly sensitive to the compound's environment, including solvent polarity and physical state.

Caption: Thiol-Thione equilibrium of the pyrimidine core.

Theoretical studies and experimental evidence from related compounds show that in the gas phase, the thiol tautomer can be more stable. However, in polar solvents and in the solid state, the equilibrium significantly favors the thione form due to stronger intermolecular interactions and resonance stabilization of the thioamide group.[2][3] This behavior is crucial as it dictates the compound's reactivity, spectroscopic signature, and interactions with biological targets. For instance, reactions may proceed via the more nucleophilic sulfur of the thiol form, while the hydrogen-bonding capabilities of the thione form can dominate in biological systems.

Key Reaction Pathways

The thiol group is a versatile handle for further functionalization. It can readily undergo S-alkylation reactions with alkyl halides to form 2-alkylthio-pyrimidines, which are important intermediates for introducing further diversity into the molecule. This reactivity is fundamental to its role as a building block in multi-step syntheses.

Synthesis Protocol

The most common and efficient method for synthesizing 4-aryl-2-pyrimidinethiols is the base-catalyzed condensation of a chalcone with thiourea. The following protocol is adapted from established literature procedures for analogous compounds.[4]

Step 1: Synthesis of the Chalcone Intermediate

The precursor, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, is first synthesized via a Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde.

Caption: Workflow for the synthesis of the chalcone precursor.

Experimental Procedure:

-

Dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of potassium hydroxide (KOH) while stirring at room temperature.

-

Continue stirring the mixture for 24 hours. The formation of a solid precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

-

Filter the resulting solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Cyclization to this compound

Caption: Synthesis of the target compound via cyclization.

Experimental Procedure:

-

In a round-bottom flask, combine the synthesized chalcone (1 equivalent) and thiourea (1 equivalent) in absolute ethanol.

-

Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with glacial acetic acid, which will precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The data below are predicted based on the analysis of closely related structures, specifically 4-phenyl-6-(p-tolyl)pyrimidine-2-thiol, and fundamental principles of spectroscopy.[4]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons: Multiple signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the p-tolyl group and the pyrimidine ring. The protons of the tolyl group should appear as two distinct doublets (an AA'BB' system).Methyl Protons: A sharp singlet at approximately δ 2.3-2.4 ppm, integrating to 3 hydrogens, characteristic of the tolyl methyl group.[4]Pyrimidine C5-H: A singlet around δ 7.1-7.8 ppm for the proton at the 5-position of the pyrimidine ring.[4]Thiol/Amide Proton: A broad, exchangeable singlet (with D₂O) between δ 5.0-5.3 ppm or further downfield (δ > 10 ppm) depending on the dominant tautomeric form and solvent.[4] |

| ¹³C NMR | Thione Carbon (C=S): A signal in the downfield region, typically δ > 170 ppm, confirming the presence of the thione tautomer in solution.Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.Methyl Carbon: A signal in the aliphatic region, around δ 21 ppm. |

| IR (KBr) | N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region, indicative of the N-H bond in the thione tautomer.C=N Stretch: A sharp absorption around 1580-1650 cm⁻¹ from the pyrimidine ring.C=S Stretch: A peak in the 1100-1250 cm⁻¹ region, which can be weak but is characteristic of the thione group.Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z = 202, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of sulfur-containing radicals and cleavage of the pyrimidine ring. |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Anti-Cancer Research: This compound serves as a key intermediate for synthesizing more complex molecules that can act as kinase inhibitors or other targeted anti-cancer agents.[1]

-

Agrochemicals: It is used in the formulation of novel pesticides and herbicides.[1]

-

Materials Science: The compound finds applications in the development of specialty polymers and as a ligand in coordination chemistry for creating novel catalysts.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and material sciences. A thorough understanding of its synthesis, physicochemical properties, and the nuances of its thiol-thione tautomerism is paramount for its effective application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

spectroscopic analysis of 4-(4-methylphenyl)-2-pyrimidinethiol derivatives.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-methylphenyl)-2-pyrimidinethiol Derivatives

This guide provides a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the methodologies. These pyrimidine derivatives are a cornerstone in various research areas, including the development of pharmaceuticals and agrochemicals, making their precise characterization imperative.[1][2][3]

Foundational Principles: The 'Why' Behind the 'How'

The structural characterization of novel or synthesized compounds is a critical step in chemical and pharmaceutical sciences. For derivatives of this compound, a class of compounds with significant potential in medicinal chemistry, precise structural confirmation is paramount.[2] Spectroscopic analysis provides a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment.

Our approach is built on a multi-technique strategy, where each method provides a unique piece of the structural puzzle. The convergence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) creates a self-validating system, ensuring the unambiguous identification and purity assessment of the target molecule. This integrated approach is essential for confirming molecular structure and is a standard practice in the characterization of newly synthesized heterocyclic compounds.[4][5]

The Spectroscopic Toolkit: A Multi-Faceted Approach

The comprehensive analysis of this compound derivatives relies on the synergistic use of several key spectroscopic techniques. Each method probes different aspects of the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can map out the precise connectivity and chemical environment of each atom. A complete and detailed assignment requires a suite of experiments, including ¹H, ¹³C, and 2D NMR techniques like COSY and HMBC.[6][7]

¹H NMR provides detailed information about the number, type, and arrangement of hydrogen atoms. Key parameters are:

-

Chemical Shift (δ): The position of a proton signal indicates its electronic environment. Protons near electronegative atoms or aromatic rings are deshielded and appear downfield.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): Signal splitting reveals the number of neighboring protons, establishing connectivity.

Table 1: Expected ¹H NMR Spectral Features for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Supporting Evidence |

| Methyl (-CH₃) Protons | ~2.4 | Singlet (s) | 3H | Aliphatic protons on the tolyl ring. Similar methyl groups in related structures appear in this region.[8][9] |

| Pyrimidine C5-H | ~7.1 - 7.3 | Doublet (d) | 1H | Aromatic proton on the pyrimidine ring, coupled to the C6-H proton. |

| Tolyl Ring Protons (ortho to -CH₃) | ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons on the tolyl ring, coupled to the meta protons.[9] |

| Tolyl Ring Protons (meta to -CH₃) | ~7.9 - 8.1 | Doublet (d) | 2H | Aromatic protons deshielded by proximity to the pyrimidine ring, coupled to ortho protons.[9] |

| Pyrimidine C6-H | ~8.4 - 8.6 | Doublet (d) | 1H | Aromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen, coupled to C5-H. |

| Thiol (-SH) / Thione (N-H) Proton | Variable (broad) | Singlet (s) | 1H | Exists in tautomeric equilibrium. This proton is labile, and its chemical shift is highly dependent on solvent, concentration, and temperature. |

¹³C NMR spectroscopy provides information about the carbon framework. The chemical shift of a carbon atom depends on its hybridization and electronic environment.

Table 2: Expected ¹³C NMR Spectral Features for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |

| Methyl (-CH₃) Carbon | ~21 | Aliphatic sp³ carbon. The chemical shift for a tolyl methyl carbon is consistently found in this region.[9] |

| Pyrimidine C5 | ~115 - 120 | Aromatic methine carbon in the pyrimidine ring. |

| Tolyl Ring Carbons | ~127 - 131 | Aromatic methine carbons of the tolyl ring. |

| Tolyl Ring Carbon (ipso to pyrimidine) | ~135 - 140 | Quaternary aromatic carbon, deshielded by attachment to the pyrimidine ring. |

| Tolyl Ring Carbon (ipso to -CH₃) | ~142 - 145 | Quaternary aromatic carbon attached to the methyl group.[9] |

| Pyrimidine C6 | ~155 - 158 | Aromatic methine carbon, significantly deshielded by the adjacent ring nitrogen. |

| Pyrimidine C4 | ~160 - 165 | Aromatic quaternary carbon attached to the tolyl ring. |

| Pyrimidine C2 (Thione Carbon) | ~175 - 185 | Carbon of the C=S group, which is characteristically found far downfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a valuable method for the structural elucidation of pyrimidine derivatives by identifying the functional groups present.[1][3] It measures the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Supporting Evidence |

| N-H | Stretching | 3100 - 3400 (broad) | Associated with the thione tautomer. N-H stretches in similar heterocyclic compounds appear in this range.[1][3] |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of C-H bonds on the pyrimidine and phenyl rings. |

| C-H (Aliphatic) | Stretching | 2850 - 2950 | Arises from the methyl group on the tolyl substituent.[1] |

| C=N / C=C | Ring Stretching | 1450 - 1650 | A series of strong to medium bands from the conjugated pyrimidine and phenyl rings.[1][3] |

| C=S (Thione) | Stretching | 1100 - 1250 | A key diagnostic peak indicating the presence of the thione functionality. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The absorption of UV light excites electrons to higher energy states, and the wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present. The UV absorption spectra of pyrimidines are known to be sensitive to substitution and pH.[10] For the title compound, the extended conjugation between the phenyl and pyrimidinethiol rings is expected to result in strong absorption bands in the 250-350 nm range, corresponding to π → π* and n → π* transitions.[11][12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns.[13]

-

Molecular Ion Peak (M⁺˙): This peak confirms the molecular weight of the compound. For this compound (C₁₁H₁₀N₂S), the expected exact mass is approximately 214.06 Da.

-

Fragmentation Pattern: The molecule breaks apart in predictable ways. The fragmentation of pyrimidine derivatives is highly dependent on the structure and substitution.[14] Common fragmentation pathways for this molecule could include the loss of the sulfur atom, cleavage of the bond between the rings, or loss of the methyl radical, giving rise to characteristic fragment ions.[13][15]

Experimental Protocols & Workflow

Methodical execution is key to obtaining high-quality, reproducible data.

Sample Preparation

-

NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like N-H or S-H, making them more easily observable.

-

FT-IR: For solid samples, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) allows for direct analysis with minimal sample preparation.

-

UV-Vis: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the optimal range (0.1-1.0 AU).

-

MS (ESI): Prepare a dilute solution (~1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

Integrated Analytical Workflow

The synergy between these techniques provides a robust pathway for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Authoritative Grounding and Data Interpretation

The power of this workflow lies in the cross-validation of data from each technique.

Caption: Logic diagram for the self-validation of spectroscopic data.

This self-validating system ensures trustworthiness. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra. Similarly, the functional groups identified by FT-IR (e.g., C=S, N-H) must correspond to specific chemical shifts in the ¹³C and ¹H NMR spectra. Any discrepancy, such as an unexpected mass or the absence of a key IR band, immediately signals a problem—perhaps an incorrect product, a persistent impurity, or an unexpected tautomer—prompting further investigation. This rigorous cross-verification is the cornerstone of authoritative structural analysis.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. chemimpex.com [chemimpex.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach | Sciety [sciety.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 12. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. article.sapub.org [article.sapub.org]

- 14. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

biological screening of 4-(4-methylphenyl)-2-pyrimidinethiol for anticancer activity.

An In-Depth Technical Guide to the Biological Screening of 4-(4-methylphenyl)-2-pyrimidinethiol for Anticancer Activity

Authored by a Senior Application Scientist

Foreword: The Rationale for Investigating Pyrimidinethiols

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleic acids and, consequently, a prime target for therapeutic intervention, particularly in oncology.[1][2] Pyrimidine analogs have a rich history as antimetabolites that interfere with DNA and RNA synthesis.[3][4][5] However, the functionalization of this privileged heterocycle opens avenues to novel mechanisms of action. The introduction of a thiol group at the 2-position, as in this compound, creates a versatile chemical entity. The thiol group can act as a potent nucleophile or a hydrogen bond donor, and its presence, combined with the substituted phenyl ring, allows for unique interactions with biological targets beyond simple nucleic acid mimicry.[6]

This guide provides a comprehensive, field-proven framework for the systematic biological screening of this compound. It is designed not as a rigid protocol but as a logical, decision-based workflow. We will move from broad, high-throughput cytotoxicity screening to nuanced mechanistic studies and finally to preliminary in vivo validation, explaining the causality behind each experimental choice.

Part 1: Initial Viability and Cytotoxicity Screening – The Gatekeeper Assays

The first critical question for any potential anticancer compound is straightforward: does it kill cancer cells, and if so, at what concentration? A robust, reproducible, and scalable assay is required to answer this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for this initial screen due to its reliability and simplicity.[7][8]

The Principle of the MTT Assay

The assay's core principle is the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] This reaction is catalyzed by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active, viable cells.[8][9] The quantity of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[9]

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity through proper controls and systematic execution.

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a normal cell line (e.g., Normal Human Dermal Fibroblasts, NHDF, for toxicity comparison) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density must be determined empirically for each cell line.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

-

Controls are critical:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubate for 48 or 72 hours.[10]

-

-

MTT Reaction and Measurement:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.

-

Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Presentation and Interpretation

The primary output of this screening phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example IC50 Data for this compound after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |

| HCT-116 | Colon Carcinoma | 9.64 | 5.96 |

| MCF-7 | Breast Adenocarcinoma | 18.2 | 3.16 |

| A549 | Lung Carcinoma | 35.5 | 1.62 |

| NHDF | Normal Fibroblast | 57.42 | - |

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (>2) is desirable, indicating cancer cell-specific toxicity.[11]

A promising compound will exhibit low micromolar or nanomolar IC50 values against cancer cell lines and a high SI.[12][13] If the compound shows potent and selective activity (e.g., against HCT-116 in the table above), we proceed to mechanistic studies.

Part 2: Unraveling the Mechanism of Action – How Does It Work?

Observing cytotoxicity is only the beginning. To develop a compound into a drug, we must understand its mechanism of action. For pyrimidine derivatives, common mechanisms include inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][14][15]

Hypothesized Signaling Pathway

Many pyrimidine derivatives function as kinase inhibitors.[1][7][10] Kinases like CDK2 are critical for cell cycle progression, while others are integral to pro-survival signaling pathways.[15][16] Inhibition of these kinases can trigger apoptosis. We can hypothesize that this compound may inhibit a key kinase, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.

Caption: Hypothetical signaling pathway targeted by the compound.

Workflow 2.1: Cell Cycle Analysis

Cell cycle analysis via flow cytometry reveals if the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), indicating interference with cell division machinery.[1][16]

Detailed Protocol: Propidium Iodide (PI) Staining for Cell Cycle

-

Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will distinguish cell populations in G0/G1, S, and G2/M phases.

Table 2: Example Data from Cell Cycle Analysis in HCT-116 Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 55.2% | 25.1% | 19.7% |

| Compound (IC50) | 75.8% | 10.3% | 13.9% |

| Compound (2x IC50) | 82.1% | 5.6% | 12.3% |

Interpretation: A significant increase in the G0/G1 population, as shown above, suggests the compound induces cell cycle arrest at the G1/S checkpoint, a known effect of CDK2 inhibitors.[1][15]

Workflow 2.2: Apoptosis Induction Assay

To confirm that cell death occurs via apoptosis, we can measure the activity of key executioner enzymes like Caspase-3.[14][16]

Detailed Protocol: Colorimetric Caspase-3 Activity Assay

-

Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

-

Lysis: After treatment (e.g., 24-48h), collect cells and lyse them using a supplied lysis buffer on ice.

-

Assay: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (e.g., DEVD-pNA), which releases a colored product (pNA) upon cleavage by active Caspase-3.

-

Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The absorbance is directly proportional to Caspase-3 activity.

-

Analysis: Express the results as a fold-change in activity relative to the vehicle control. An increase of 2-fold or more is typically considered significant.[16]

Part 3: Preliminary In Vivo Efficacy – The Animal Model

Promising in vitro data must be validated in a living system. A subcutaneous xenograft model in immunodeficient mice is a standard first step for evaluating the in vivo anti-tumor activity of a novel compound.[11][17]

Logical Framework for In Vivo Studies

Caption: Logical progression for in vivo compound evaluation.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject ~5 million HCT-116 cells into the flank of immunodeficient mice (e.g., nude mice).[17]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at two doses, Positive Control).

-

Treatment: Administer the compound via an appropriate route (e.g., intraperitoneal or oral), guided by pharmacokinetic studies.[17]

-

Monitoring: Measure tumor volume (using calipers) and body weight twice weekly. Body weight is a key indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).[11]

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for evaluating the anticancer potential of this compound. The workflow is designed to build a comprehensive data package, starting with broad screening and progressively focusing on the specific molecular mechanism. Positive results from these studies—demonstrating potent and selective cytotoxicity, a clear mechanism involving cell cycle arrest and apoptosis, and in vivo tumor growth inhibition—would provide a strong rationale for advancing this compound into further preclinical development, including detailed toxicology studies and exploration of its efficacy in other cancer models. The versatility of the pyrimidine scaffold suggests that even if this specific molecule is not optimal, it can serve as a valuable template for designing new and more potent anticancer agents.[14]

References

- 1. ijrpr.com [ijrpr.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Tautomeric Forms of 4-(4-methylphenyl)-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric equilibrium between the thione and thiol forms of 4-(4-methylphenyl)-2-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a robust framework for the synthesis, characterization, and understanding of this molecule's tautomerism. We will delve into the underlying causality of experimental choices and present self-validating protocols, grounded in authoritative scientific literature. This guide is designed to be a definitive resource for researchers engaged in the discovery and development of novel therapeutics leveraging the pyrimidine scaffold.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in different tautomeric forms can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocycles like pyrimidine derivatives, tautomerism is a critical consideration, as the position of a proton can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.[1]

The subject of this guide, this compound, can exist in two primary tautomeric forms: the thione form (pyrimidin-2(1H)-thione) and the thiol form (pyrimidine-2-thiol). The equilibrium between these two forms is influenced by a variety of factors, including the solvent environment, temperature, and the electronic nature of substituents on the pyrimidine ring. A thorough understanding of this tautomeric landscape is essential for harnessing the full therapeutic potential of this class of compounds.

Diagram 1: Tautomeric Equilibrium of this compound

Caption: The tautomeric equilibrium between the thione and thiol forms.

Synthesis of this compound

The synthesis of 4-aryl-2-pyrimidinethiols is most commonly achieved through a well-established condensation reaction between an α,β-unsaturated ketone (a chalcone derivative) and thiourea.[2] This approach offers a versatile and efficient route to a wide range of substituted pyrimidinethiones.

Synthesis of the Chalcone Precursor: 1-(4-methylphenyl)-3-phenylprop-2-en-1-one

The requisite chalcone, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde under basic conditions.

Experimental Protocol:

-

To a stirred solution of 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred vigorously for 2-3 hours, during which a solid precipitate typically forms.

-

The mixture is then cooled in an ice bath and the precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and recrystallized from ethanol to yield the pure chalcone.

Cyclocondensation to Form this compound

The purified chalcone is then reacted with thiourea in the presence of a base to yield the target pyrimidinethiol.

Experimental Protocol:

-

The chalcone (1 equivalent) and thiourea (1.5 equivalents) are dissolved in ethanol.

-

An aqueous solution of sodium hydroxide or potassium hydroxide (2 equivalents) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Diagram 2: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form in different states (solid and solution) and the study of the tautomeric equilibrium require a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. The chemical shifts of the protons and carbons in the pyrimidine ring and the substituent groups are sensitive to the electronic environment, which differs significantly between the two forms.

Expected ¹H NMR Spectral Features:

-

Thione Form: The N-H proton of the pyrimidinethione ring is expected to appear as a broad singlet in the downfield region (typically δ 10-13 ppm). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the thione group.

-

Thiol Form: The S-H proton of the pyrimidinethiol will exhibit a sharp singlet, the chemical shift of which can vary depending on the solvent and concentration. The absence of the N-H proton signal and the upfield shift of the pyrimidine ring protons compared to the thione form are key indicators.

Expected ¹³C NMR Spectral Features:

-

Thione Form: The most significant indicator is the chemical shift of the C=S carbon, which is expected to resonate in the range of δ 175-185 ppm.

-

Thiol Form: In the thiol tautomer, the C-S carbon will be shifted significantly upfield compared to the C=S carbon of the thione form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Tautomer | Key ¹H Signals | Key ¹³C Signals |

| Thione | N-H: ~12.8 ppm (broad s) | C=S: ~176.3 ppm |

| Aromatic-H: 7.3-8.0 ppm | Aromatic-C: 125-150 ppm | |

| Thiol | S-H: ~3.5 ppm (s) | C-S: ~160 ppm |

| Aromatic-H: 7.2-7.8 ppm | Aromatic-C: 125-150 ppm |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule and can readily distinguish between the thione and thiol forms.

Expected FTIR Vibrational Bands:

-

Thione Form: The presence of a strong absorption band in the region of 1100-1250 cm⁻¹ is characteristic of the C=S stretching vibration. Additionally, the N-H stretching vibration will appear as a broad band around 3100-3200 cm⁻¹.

-

Thiol Form: The thiol tautomer will be characterized by the appearance of a weak S-H stretching band around 2550-2600 cm⁻¹. The C=S band will be absent.

Table 2: Characteristic FTIR Frequencies (cm⁻¹)

| Tautomer | Key Vibrational Mode | Expected Frequency Range |

| Thione | ν(N-H) | 3100 - 3200 (broad) |

| ν(C=S) | 1100 - 1250 | |

| Thiol | ν(S-H) | 2550 - 2600 (weak) |

| ν(C=N) | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution. The two tautomers will have distinct electronic transitions, and their relative concentrations can be determined by analyzing the absorption spectra in different solvents.

Expected UV-Vis Absorption Maxima (λmax):

-

Thione Form: The thione tautomer typically exhibits a strong π → π* transition at a longer wavelength (around 300-350 nm) due to the extended conjugation involving the C=S chromophore.

-

Thiol Form: The thiol tautomer is expected to have its primary absorption band at a shorter wavelength (around 250-300 nm).

By recording the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like methanol), the effect of the solvent on the tautomeric equilibrium can be investigated. Generally, polar solvents tend to stabilize the more polar thione tautomer.

Computational Analysis of Tautomeric Equilibrium

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for understanding the relative stabilities of tautomers and the energetic barriers for their interconversion.

Quantum chemical calculations can be employed to:

-

Optimize the geometries of both the thione and thiol tautomers.

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).

-

Predict the vibrational frequencies for each tautomer to aid in the interpretation of experimental FTIR spectra.

-

Model the transition state for the proton transfer reaction to determine the activation energy of tautomerization.

Computational studies on the parent 2-pyrimidinethiol have shown that the relative stability of the tautomers is highly dependent on the environment. In the gas phase, the thiol form is often predicted to be more stable, while in polar solvents, the thione form is favored due to better solvation of its more polar nature.[4]

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical behavior and potential biological activity. This in-depth technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of its thione and thiol forms. By applying the principles and protocols outlined herein, researchers and drug development professionals can gain a deeper understanding of this important molecule and effectively leverage its properties in the design of novel therapeutics. The interplay of experimental data and theoretical calculations is crucial for a complete picture of the tautomeric landscape, enabling the rational design of pyrimidine-based drugs with optimized efficacy and developability.

References

A Preliminary Investigation of 4-(4-methylphenyl)-2-pyrimidinethiol as a Novel Corrosion Inhibitor: A Technical Guide

Abstract: The relentless degradation of metallic materials through corrosion poses significant economic and safety challenges across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments. This technical guide provides a comprehensive preliminary investigation into 4-(4-methylphenyl)-2-pyrimidinethiol as a potential corrosion inhibitor. We delve into its molecular rationale, proposed inhibition mechanisms, detailed experimental protocols for evaluation, and the theoretical calculations that underpin its performance. This document is structured to guide researchers and scientists through the logical and scientific steps required to assess a new inhibitor candidate, from synthesis concepts to advanced surface and electrochemical analysis.

Introduction to Corrosion and the Role of Organic Inhibitors

The Electrochemical Nature of Metallic Corrosion

Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual deterioration. In aqueous acidic media, this typically involves two simultaneous reactions: an anodic reaction, where the metal oxidizes and dissolves (e.g., Fe → Fe²⁺ + 2e⁻), and a cathodic reaction, where a species in the solution is reduced (e.g., 2H⁺ + 2e⁻ → H₂). The flow of electrons between these anodic and cathodic sites on the metal surface constitutes the corrosion current, the rate of which determines the speed of degradation.

Principles of Corrosion Inhibition

Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion. Organic inhibitors function primarily by adsorbing onto the metal surface. This adsorption process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. The effectiveness of this film depends on the inhibitor's molecular structure, its ability to adsorb, and the stability of the resulting layer.

Pyrimidine Derivatives as a Promising Class of Corrosion Inhibitors

Pyrimidine derivatives have emerged as a highly effective and environmentally benign class of corrosion inhibitors.[1][2] Their efficacy is attributed to their molecular structure, which contains multiple centers for adsorption. These include nitrogen and sulfur heteroatoms with lone pairs of electrons and aromatic pyrimidine rings with delocalized π-electrons.[1][3] These features allow the molecules to donate electrons to the vacant d-orbitals of metal atoms, forming coordinate covalent bonds, and to interact with the charged metal surface.[1]

The Inhibitor Molecule: this compound (4-MPT-2-PT)

Molecular Structure and Properties

This compound (henceforth 4-MPT-2-PT) is a heterocyclic compound featuring a pyrimidine ring substituted with a methylphenyl group and a thiol group.

Key Structural Features:

-

Pyrimidine Ring: Contains two nitrogen atoms, which are key adsorption sites.

-

Thiol Group (-SH): The sulfur atom is a highly effective anchoring group for bonding with metal surfaces.[3]

-

Methylphenyl Group: The aromatic ring provides a source of π-electrons that can interact with the metal surface, increasing surface coverage.

-

Overall Planarity: The relatively planar structure facilitates efficient packing and high surface coverage on the metal.

Rationale for Selection

The selection of 4-MPT-2-PT is based on established principles of corrosion inhibitor design. The presence of multiple heteroatoms (two nitrogens and one sulfur) and π-electron systems (pyrimidine and phenyl rings) makes it a strong candidate for effective adsorption and film formation on a metal surface, thereby providing a robust barrier to corrosive attack.[1][3]

General Synthesis Pathway

The synthesis of pyrimidine and pyrimidinethione derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as thiourea. A plausible synthetic route for 4-MPT-2-PT would involve the reaction of a chalcone intermediate (derived from p-tolualdehyde and acetophenone) with thiourea under basic conditions.

Caption: General synthetic pathway for 4-MPT-2-PT.

Proposed Mechanism of Corrosion Inhibition

Adsorption at the Metal-Solution Interface

The primary step in the inhibition process is the adsorption of 4-MPT-2-PT molecules from the corrosive solution onto the metal surface. This process displaces water molecules and other corrosive ions that are already adsorbed. The inhibitor molecules, containing electron-donating functional groups (N, S atoms, and π-electrons), interact with the metal surface, which acts as an electrophile.

Formation of a Protective Film

Upon adsorption, the inhibitor molecules orient themselves on the metal surface to form a dense, protective film. This film acts as a physical barrier that blocks the active anodic and cathodic sites, stifling the electrochemical reactions responsible for corrosion. The stability and coverage of this film are critical to the inhibitor's overall efficiency.

Modes of Adsorption: Physisorption vs. Chemisorption

The adsorption of an inhibitor can occur through two main mechanisms:

-

Physisorption (Physical Adsorption): Involves weaker electrostatic interactions, such as van der Waals forces or dipole interactions between the charged inhibitor molecules and the charged metal surface. This process is generally reversible.

-

Chemisorption (Chemical Adsorption): Involves stronger interactions, specifically the formation of coordinate covalent bonds between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms.[4] This process is typically irreversible and leads to a more stable and effective protective film.[5]

Often, the adsorption process is a combination of both physisorption and chemisorption.[4][6]

Caption: Proposed mechanism of corrosion inhibition by 4-MPT-2-PT.

Experimental Evaluation Protocols

A multi-faceted approach combining electrochemical and surface analysis techniques is essential for a thorough evaluation of the inhibitor.

References

An In-Depth Technical Guide to 4-(4-Methylphenyl)-2-pyrimidinethiol (CAS No. 477859-71-5): A Keystone Intermediate in Anticancer Drug Discovery

This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)-2-pyrimidinethiol, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, and its significant role as a precursor to novel therapeutic agents, with a particular focus on its application in the synthesis of anticancer compounds.

Core Compound Profile: this compound

This compound, identified by CAS number 477859-71-5, is a yellow crystalline powder.[1] This compound belongs to the pyrimidine-thiol class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[2] The presence of a thiol group on the pyrimidine ring offers a reactive handle for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with a p-tolyl group at the 4-position and a thiol group at the 2-position. This structure can exist in tautomeric forms, primarily the thione and thiol forms, with the thione form often being predominant in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 477859-71-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 237-244 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | 4-(4-methylphenyl)pyrimidine-2-thiol | [3] |

| InChI Key | ZRXJKQAUCSXMTF-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Biginelli reaction being a prominent and efficient method for constructing the dihydropyrimidine core, which can be further modified to yield the target compound.[4][5] The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea.[4][6]

Generalized Synthesis Workflow

A common approach to synthesizing 4-aryl-2-thioxo-dihydropyrimidines involves the condensation of a chalcone (an α,β-unsaturated ketone) with thiourea. The chalcone itself is prepared via a Claisen-Schmidt condensation of an appropriate benzaldehyde and a ketone.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the principles of the Biginelli reaction for the synthesis of pyrimidine derivatives.[7]

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve p-tolualdehyde (1 equivalent) and an appropriate ketone (e.g., acetophenone, 1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with cold ethanol.

-

Dry the resulting chalcone intermediate.

Step 2: Cyclocondensation to form this compound

-

In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Applications in Anticancer Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs, including the anticancer agent 5-fluorouracil.[8][9] this compound serves as a crucial intermediate in the synthesis of novel pyrimidine derivatives with potential anticancer activity.[1] The thiol group at the 2-position is particularly useful for introducing various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting compounds.

Mechanism of Action of Pyrimidine-Based Anticancer Agents

Derivatives of pyrimidine exert their anticancer effects through various mechanisms, often by targeting key cellular pathways involved in cancer cell proliferation and survival.[10]

-

Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. For example, some pyrimidine-based compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling that promotes cell growth and division.[11]

-

Tubulin Polymerization Inhibition: Certain pyrimidine derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Some pyrimidine derivatives can act as topoisomerase II inhibitors, leading to DNA double-strand breaks and apoptosis.[12]

-

Induction of Apoptosis: Many pyrimidine-based anticancer agents induce apoptosis in cancer cells through various intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[9]

Caption: Potential mechanisms of action for anticancer pyrimidine derivatives.

Biological Activity of Representative Pyrimidine Derivatives

The anticancer activity of pyrimidine derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (Representative Data)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.63 | Apoptosis induction | [13] |

| Pyrrolo[2,3-d]pyrimidine derivative | HCT-116 (Colon) | - (18.18-fold increase in apoptosis) | Cell cycle arrest (G0/G1), Apoptosis induction | [14] |

| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | - (Evaluated in NCI-60 screen) | Not specified | [15] |

| Pyrimidine-hydrazone derivative | A549 (Lung) | >70% apoptosis at 10 µM | Apoptosis induction | [8] |

Experimental Protocols for Biological Evaluation

The in vitro evaluation of novel anticancer compounds derived from this compound is a critical step in the drug discovery process. The following are generalized protocols for common assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Avoid inhalation of dust and contact with skin and eyes.[17] Store the compound in a tightly closed container in a cool, dry place.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Its reactive thiol group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The pyrimidine core, a well-established pharmacophore, provides a solid foundation for the design of compounds that can interact with various biological targets implicated in cancer. This technical guide serves as a foundational resource for researchers and scientists working to leverage the potential of this key intermediate in the ongoing quest for more effective cancer therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-methylphenyl)pyrimidine-2-thiol | 477859-71-5 [sigmaaldrich.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. ijrpr.com [ijrpr.com]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

Harnessing Quantum Chemistry for Accurate pKa Estimation of Pyrimidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary